molecular formula C11H10N2O3 B1372781 1-(1-Phenylethyl)imidazolidine-2,4,5-trione CAS No. 1094259-04-7

1-(1-Phenylethyl)imidazolidine-2,4,5-trione

Cat. No. B1372781
M. Wt: 218.21 g/mol
InChI Key: JPMSKOJBIRMXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-Phenylethyl)imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “1-(1-Phenylethyl)imidazolidine-2,4,5-trione” is 1S/C11H10N2O3/c1-7(8-5-3-2-4-6-8)13-10(15)9(14)12-11(13)16/h2-7H,1H3,(H,12,14,16) . This indicates the presence of a phenylethyl group attached to an imidazolidine ring, which is further substituted with three oxygen atoms .


Physical And Chemical Properties Analysis

“1-(1-Phenylethyl)imidazolidine-2,4,5-trione” is a powder that is stored at room temperature . .

Scientific Research Applications

Chemical Reactivity and Kinetics

1-(1-Phenylethyl)imidazolidine-2,4,5-trione, also known as parabanic acid, has been studied for its reactivity, particularly in reactions with oxiranes such as ethylene oxide and propylene oxide. Research by Zarzyka-Niemiec and Lubczak (2003) explored the kinetics of this reaction, examining the rate equation, proposed mechanism, and the influence of temperature on the process. The study provided valuable insights into the thermodynamic parameters of the reaction, contributing to a deeper understanding of the chemical behavior of parabanic acid (Zarzyka-Niemiec & Lubczak, 2003).

Ring Transformation Reactions

Research has delved into the ring transformation reactions involving 1-substituted imidazolidine-2,4,5-triones. Studies by Schläpfer-Dähler and Heimgartner (1993) showed that reacting 1-substituted imidazolidine-2,4,5-triones with 3-(dimethylamino)-2,2-dimethyl-2H-azirines leads to the formation of complex structures, demonstrating the compound's utility in synthesizing intricate molecular architectures (Schläpfer-Dähler & Heimgartner, 1993).

Role in Synthesis of Imidazolidinetrione Derivatives

The compound has been identified as a crucial component in the synthesis of pharmacologically and agrochemically important imidazolidines. Research by Lee et al. (2010) reported the synthesis of various imidazolidine-2,4,5-dionyl)methyl-imidazolidine-2,4,5-triones, highlighting the compound's significance in the development of biologically active molecules (Lee et al., 2010).

Biological Activities

Studies have also explored the biological activities of derivatives of 1-(1-Phenylethyl)imidazolidine-2,4,5-trione. For instance, research involving the synthesis and activity evaluation of Imidazolidinetrionylsaccharin derivatives shed light on their potential applications in various biological contexts, such as plant response, insect screening, and fungicide screening (Jung et al., 2003).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

As “1-(1-Phenylethyl)imidazolidine-2,4,5-trione” is used for research purposes , future directions may include further exploration of its synthesis, properties, and potential applications in various fields.

properties

IUPAC Name

1-(1-phenylethyl)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(8-5-3-2-4-6-8)13-10(15)9(14)12-11(13)16/h2-7H,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMSKOJBIRMXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylethyl)imidazolidine-2,4,5-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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